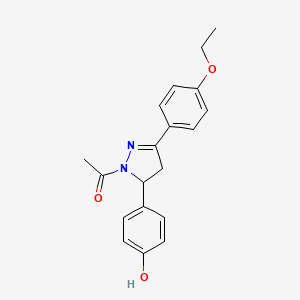
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline family. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes acetyl, ethoxyphenyl, and hydroxyphenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
The synthesis of 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. The general synthetic route can be outlined as follows:
Chalcone Formation: The initial step involves the Claisen-Schmidt condensation of 4-ethoxybenzaldehyde with 4-hydroxyacetophenone to form the corresponding chalcone.
Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate under reflux conditions to yield the desired pyrazoline derivative.
The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the reaction. The product is usually purified through recrystallization.
化学反応の分析
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings, using reagents like bromine or nitric acid.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like ethanol or dichloromethane, and controlled temperatures.
科学的研究の応用
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interact with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
1-Acetyl-3-(4-ethoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline can be compared with other pyrazoline derivatives, such as:
1-Acetyl-3-(4-methoxyphenyl)-5-(4-hydroxyphenyl)-2-pyrazoline: Similar structure but with a methoxy group instead of an ethoxy group.
1-Acetyl-3-(4-chlorophenyl)-5-(4-hydroxyphenyl)-2-pyrazoline: Contains a chlorophenyl group, which may alter its chemical and biological properties.
1-Acetyl-3-(4-nitrophenyl)-5-(4-hydroxyphenyl)-2-pyrazoline:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5496-40-2 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-[5-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-10-6-14(7-11-17)18-12-19(21(20-18)13(2)22)15-4-8-16(23)9-5-15/h4-11,19,23H,3,12H2,1-2H3 |
InChIキー |
NHUYWEXMQCJMGM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147767.png)
![1-butyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12147774.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12147783.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12147793.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12147801.png)
![2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12147806.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12147813.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12147820.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12147823.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12147831.png)
![methyl 4-[({[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12147833.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147840.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12147844.png)
![N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12147847.png)
